molecular formula C12H16FNO2S B258433 N-(4-fluorobenzyl)methionine

N-(4-fluorobenzyl)methionine

Cat. No.: B258433
M. Wt: 257.33 g/mol
InChI Key: MOICYJNWRGPPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorobenzyl)methionine is a synthetic derivative of the amino acid methionine, where the amino group is substituted with a 4-fluorobenzyl moiety. Methionine, a sulfur-containing essential amino acid, plays critical roles in protein synthesis, methylation processes, and antioxidant mechanisms.

Properties

Molecular Formula

C12H16FNO2S

Molecular Weight

257.33 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylamino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C12H16FNO2S/c1-17-7-6-11(12(15)16)14-8-9-2-4-10(13)5-3-9/h2-5,11,14H,6-8H2,1H3,(H,15,16)

InChI Key

MOICYJNWRGPPHW-UHFFFAOYSA-N

SMILES

CSCCC(C(=O)O)NCC1=CC=C(C=C1)F

Canonical SMILES

CSCCC(C(=O)O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorobenzyl vs. Other Aromatic Groups

The 4-fluorobenzyl group is a common motif in medicinal chemistry due to fluorine’s ability to modulate electronic properties and improve metabolic stability. For example:

  • : The compound (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4) incorporates a 4-fluorobenzyl group adjacent to a piperidine carboxamide and naphthyl moiety. The fluorine atom likely enhances lipophilicity and π-π stacking interactions with hydrophobic enzyme pockets, contributing to its reported activity as a SARS-CoV-2 inhibitor .
  • : 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine features a fluorobenzylidene group conjugated to a thiadiazole ring. Single-crystal X-ray studies reveal that the fluorine atom induces subtle electronic effects, stabilizing the molecular conformation via C–F···H interactions .

In contrast, N-(4-fluorobenzyl)methionine replaces the carboxamide or thiadiazole backbone with methionine’s amino acid structure. The sulfur atom in methionine may engage in hydrogen bonding or redox interactions, distinct from the aromatic systems in the above examples.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Key Features Reported Activity/Properties
This compound C₁₁H₁₄FNO₂S Methionine backbone, 4-fluorobenzyl group Unknown (theoretical)
(R)-N-(4-Fluorobenzyl)-piperidine carboxamide C₂₄H₂₆FN₃O Piperidine, naphthyl, fluorobenzyl SARS-CoV-2 inhibition
2-(4-Fluorobenzylidene)-thiadiazol amine C₁₆H₁₂FN₃OS Thiadiazole, fluorobenzylidene Crystalline stability (R factor = 0.048)
  • Lipophilicity : The 4-fluorobenzyl group increases logP values in all cases, enhancing membrane permeability.
  • Solubility: Methionine’s polar amino acid structure may improve aqueous solubility compared to the aromatic piperidine or thiadiazole derivatives.

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